molecular formula C14H11FN4O2S B10912807 1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10912807
M. Wt: 318.33 g/mol
InChI Key: IVTXBIBMMREJMY-UHFFFAOYSA-N
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Description

1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of fluorophenoxy, thiazole, and pyrazole moieties

Preparation Methods

The synthesis of 1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.

    Synthesis of the pyrazole ring: This involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with a suitable alkylating agent.

    Final coupling: The intermediate compounds are then coupled under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It is used in research to study its effects on various biological pathways and its potential as a tool for probing biological systems.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Industry: It is explored for its potential use in industrial applications, such as in the synthesis of other complex molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring and may have similar biological activities.

    Pyrazole derivatives: These compounds contain the pyrazole ring and may exhibit similar chemical reactivity.

    Fluorophenoxy derivatives: These compounds feature the fluorophenoxy group and may have similar physicochemical properties.

Properties

Molecular Formula

C14H11FN4O2S

Molecular Weight

318.33 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H11FN4O2S/c15-10-1-3-11(4-2-10)21-9-19-7-5-12(18-19)13(20)17-14-16-6-8-22-14/h1-8H,9H2,(H,16,17,20)

InChI Key

IVTXBIBMMREJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=NC=CS3)F

Origin of Product

United States

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